“(2,4-Dichlorophenoxy)acetyl chloride” is a chemical compound with the empirical formula C8H5Cl3O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
The molecular structure of “(2,4-Dichlorophenoxy)acetyl chloride” is represented by the SMILES string ClC1=C(OCC(Cl)=O)C=CC(Cl)=C1
. The InChI representation is 1S/C8H5Cl3O2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2
. The molecular weight of the compound is 239.48 g/mol .
“(2,4-Dichlorophenoxy)acetyl chloride” is a solid compound . It has a molecular weight of 239.48 g/mol . The compound’s empirical formula is C8H5Cl3O2 .
(2,4-Dichlorophenoxy)acetyl chloride is a chemical compound that belongs to the class of chloroacetyl chlorides. It is primarily recognized for its applications in herbicide formulation and as a reagent in organic synthesis. The compound is derived from 2,4-dichlorophenoxyacetic acid, which is a well-known herbicide used extensively for controlling broadleaf weeds.
The compound can be synthesized through various chemical processes, notably by reacting 2,4-dichlorophenoxyacetic acid with phosphorus pentachloride. This reaction typically involves heating to facilitate the transformation into (2,4-Dichlorophenoxy)acetyl chloride.
(2,4-Dichlorophenoxy)acetyl chloride is classified as an acyl chloride and is part of the larger category of chlorinated aromatic compounds. Its structure includes a dichlorophenoxy group attached to an acetyl chloride moiety.
The synthesis of (2,4-Dichlorophenoxy)acetyl chloride can be achieved through the following method:
The molecular formula of (2,4-Dichlorophenoxy)acetyl chloride is . The structure consists of:
(2,4-Dichlorophenoxy)acetyl chloride undergoes several chemical reactions:
The primary mechanism of action for (2,4-Dichlorophenoxy)acetyl chloride involves its interaction with specific cellular targets:
(2,4-Dichlorophenoxy)acetyl chloride has several scientific uses:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2